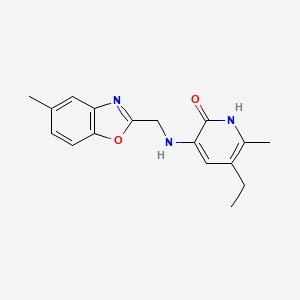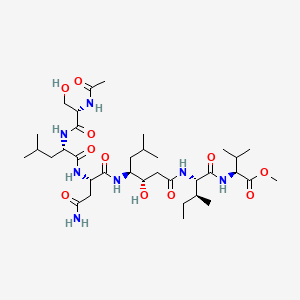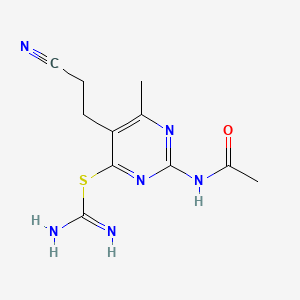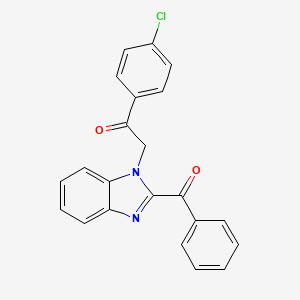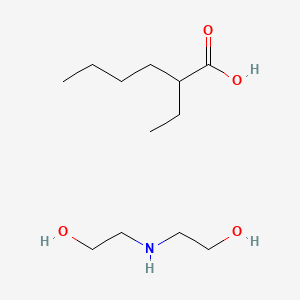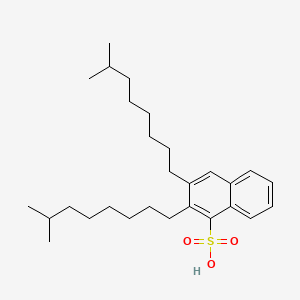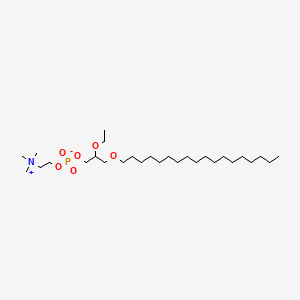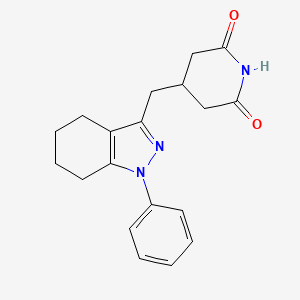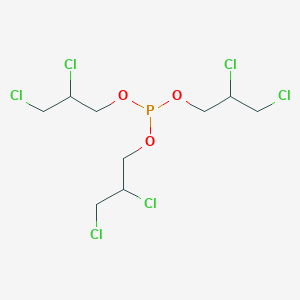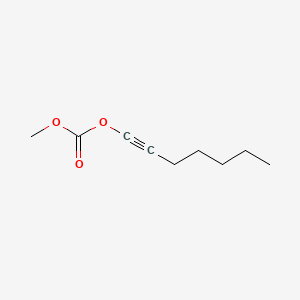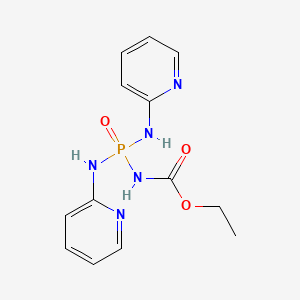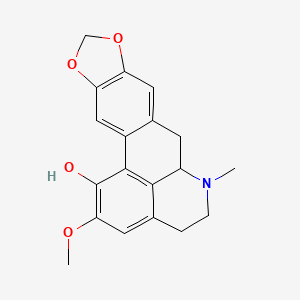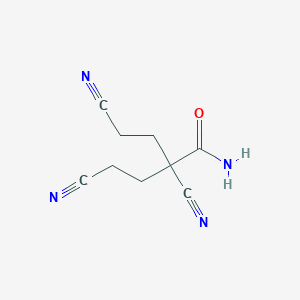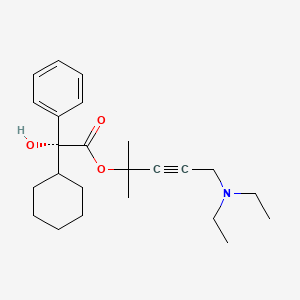
Temiverine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Temiverine, ®- is a chemical compound with the molecular formula C24H35NO3 and a molecular weight of 385.54. It is known for its pharmacological properties, particularly in the field of urology. Temiverine, ®- is a muscarinic acetylcholine receptor M3 antagonist and a voltage-gated calcium channel blocker, making it useful in the treatment of overactive bladder conditions .
Vorbereitungsmethoden
The synthesis of Temiverine, ®- involves several steps. One common synthetic route includes the esterification of benzeneacetic acid with a diethylamino-substituted butynyl alcohol. The reaction conditions typically involve the use of a strong acid catalyst and an organic solvent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Temiverine, ®- undergoes various chemical reactions, including:
Oxidation: Temiverine, ®- can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Temiverine, ®- into its corresponding alcohols or amines.
Substitution: Temiverine, ®- can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
Temiverine, ®- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester and amide bonds.
Biology: Temiverine, ®- is used in studies involving muscarinic acetylcholine receptors and calcium channels, helping to understand their roles in cellular signaling.
Medicine: It is investigated for its potential therapeutic effects in treating overactive bladder and other urological conditions.
Wirkmechanismus
Temiverine, ®- exerts its effects by antagonizing muscarinic acetylcholine receptor M3 and blocking voltage-gated calcium channels. This dual action helps to reduce bladder muscle contractions, providing relief from overactive bladder symptoms. The molecular targets involved include the muscarinic acetylcholine receptor M3 and the voltage-gated calcium channels, which play crucial roles in muscle contraction and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Temiverine, ®- can be compared with other muscarinic acetylcholine receptor antagonists and calcium channel blockers. Similar compounds include:
Oxybutynin: Another muscarinic acetylcholine receptor antagonist used to treat overactive bladder.
Tolterodine: A muscarinic receptor antagonist with similar applications in urology.
Eigenschaften
CAS-Nummer |
189577-06-8 |
|---|---|
Molekularformel |
C24H35NO3 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
[5-(diethylamino)-2-methylpent-3-yn-2-yl] (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C24H35NO3/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3/t24-/m0/s1 |
InChI-Schlüssel |
DMEPDNFRHUGNPT-DEOSSOPVSA-N |
Isomerische SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


